Sp-cAMPS is a synthetic analog of cyclic adenosine monophosphate (cAMP) with sulfur substituted for oxygen in the cyclic phosphate ring. [, , , ] This substitution makes Sp-cAMPS resistant to hydrolysis by phosphodiesterases, conferring a longer half-life compared to cAMP. [] It is classified as a cell-permeable cAMP analog and a direct activator of cAMP-dependent protein kinase (PKA). [, , ] In scientific research, Sp-cAMPS is a valuable tool to investigate the role of the cAMP-PKA signaling pathway in various cellular processes. [, , , ]
Sp-cAMPS belongs to a class of compounds known as cAMP analogs, which are used to study the role of cAMP in cellular processes. It is classified as an agonist of PKA, specifically targeting both PKA I and PKA II isoforms. The compound is commercially available and is often utilized in laboratory settings for its ability to mimic the effects of natural cAMP while offering greater resistance to enzymatic degradation .
The synthesis of Sp-cAMPS involves several key steps that modify the natural cAMP structure. The process typically begins with the phosphorylation of adenosine, followed by specific chemical modifications to introduce the sulfur atom at the axial position of the cyclic phosphate. This modification is critical as it alters the compound's binding affinity and stability compared to standard cAMP.
These steps are crucial for obtaining a compound that retains biological activity while exhibiting enhanced stability.
Sp-cAMPS has a molecular formula of C₁₀H₁₁N₅O₅PS·Na, with a molecular weight of approximately 367.3 g/mol . The structural modification introduces unique properties:
These structural features contribute to its function as a selective activator of PKA.
Sp-cAMPS participates in various biochemical reactions primarily through its interaction with PKA. Upon binding to PKA, it induces conformational changes that activate the kinase, leading to downstream signaling events such as phosphorylation of target proteins.
These reactions are essential for understanding how Sp-cAMPS can be employed in experimental settings to manipulate cellular signaling pathways.
The mechanism by which Sp-cAMPS activates PKA involves several steps:
Data from studies indicate that Sp-cAMPS can achieve significant activation levels in vitro, making it an effective tool for probing PKA-related pathways .
Sp-cAMPS exhibits several notable physical and chemical properties:
These properties enhance its usability in laboratory settings where precise control over signaling pathways is necessary .
Sp-cAMPS has diverse applications in scientific research:
Sp-cAMPS (adenosine-3′,5′-cyclic monophosphorothioate, Sp-isomer) is a stereospecific analog of cyclic adenosine monophosphate (cAMP) where a non-bridging oxygen atom in the cyclic phosphate moiety is replaced by sulfur. This substitution creates a chiral phosphorus center, resulting in two diastereomers: Sp (axial) and Rp (equatorial). The Sp-isomer adopts a spatial configuration that mimics the natural cAMP structure, particularly in the anti conformation of the adenine ring relative to the ribose. This conformation is critical for high-affinity binding to cAMP-dependent protein kinase (PKA) regulatory subunits [4] [6].
The molecular formula of Sp-cAMPS is C₁₀H₁₁N₅O₅PS (molecular weight: 345.27 g/mol for the free acid; 367.3 g/mol for the sodium salt). Key physicochemical properties include:
Table 1: Structural Features of Sp-cAMPS
Property | Sp-cAMPS | Significance |
---|---|---|
Phosphorus configuration | Axial (Sp) | Mimics cAMP's bioactive conformation |
Exocyclic oxygen replacement | Sulfur atom | Enhances enzymatic stability |
Conformation of adenine | Anti | Optimal for PKA binding |
Isoelectric point | ~2.0 (acidic) | Improves solubility in physiological buffers |
Sp-cAMPS acts as a potent and selective PKA agonist by binding to the regulatory subunit (R) dimer of PKA holoenzymes (type I and II). Each R subunit contains two cAMP-binding domains (CNB-A and CNB-B). Sp-cAMPS occupies these domains with an affinity (Kd ~0.5–2.0 μM) comparable to cAMP, inducing a conformational shift that releases catalytic subunits (C) [6] [7]. The liberated C subunits phosphorylate serine/threonine residues on substrate proteins using a conserved recognition motif (Arg-Arg-X-Ser/Thr) [7].
Notably, Sp-cAMPS exhibits no metabolic side effects and demonstrates complete resistance to PDE degradation, unlike analogs like 8-Br-cAMP or dibutyryl-cAMP [4] [5]. At half-maximal activation (EC50 = 1.8 μM), it achieves sustained PKA signaling essential for studying compartmentalized cAMP pathways [5] [6]. Anchoring proteins (AKAPs) further refine PKA localization, forming signalosomes that integrate phosphorylation events with other second messengers [2] [7].
Table 2: Kinetics of PKA Activation by Sp-cAMPS
Parameter | Value | Experimental Context |
---|---|---|
EC50 | 1.8 μM | Half-maximal PKA activation |
Ki (PDE3A) | 47.6 μM | Competitive PDE3A inhibition |
EC50 (PDE10) | 40–50 μM | GAF domain binding |
Activation onset | <30 seconds | In cultured hepatocytes |
The binding dynamics of Sp-cAMPS, cAMP, and the antagonist Rp-cAMPS reveal stereospecific interactions critical for PKA regulation:
Table 3: Binding Thermodynamics of cAMP Analogs
Compound | ΔGDH2O (kcal/mol) | PKA Activation | PDE Resistance | Key Functional Role |
---|---|---|---|---|
cAMP | 8.23 ± 0.22 | Full agonist | Low | Native second messenger |
Sp-cAMPS | 8.20 ± 0.25* | Full agonist | High | Tool for sustained PKA activation |
Rp-cAMPS | 6.04 ± 0.05 | Antagonist | Moderate | PKA inhibition studies |
**Estimated from comparable conformational stabilization.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7